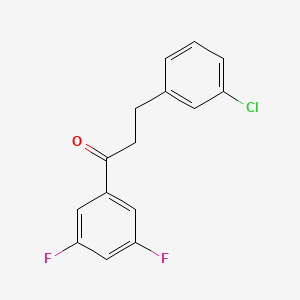
3-(3-Chlorophenyl)-3',5'-difluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in the papers provided. For example, the synthesis of 3,3,3-Trichloropropyl-1-triphenylphosphorane is described as a reagent for the synthesis of various olefins and diynes, which suggests that similar methodologies could potentially be applied to the synthesis of 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone . Additionally, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves starting from a difluoropropiophenone, indicating that halogenated propiophenones can be key intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone has been determined using various spectroscopic techniques and crystallography. For instance, the structure of a pyrazole derivative was elucidated using single-crystal X-ray analysis, which provided unambiguous determination of the regioisomer formed during synthesis . This highlights the importance of advanced analytical techniques in confirming the structure of halogenated aromatic compounds.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone, but they do provide insights into the reactivity of similar compounds. For example, the trichloromethylated olefins synthesized using the trichloropropyl-1-triphenylphosphorane reagent could undergo further reactions to form enynes and diynes . This suggests that halogenated propiophenones may also participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone are not directly reported in the papers, the properties of structurally related compounds are discussed. For instance, the crystal structure and biological activity of a chlorinated pyrazolo[1,5-a]pyrimidin derivative were studied, indicating that halogenated aromatic compounds can exhibit moderate anticancer activity . This suggests that the physical properties, such as crystal packing and molecular conformation, as well as the biological activities of halogenated propiophenones, could be of significant interest.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and spectral analysis of various compounds related to "3-(3-Chlorophenyl)-3',5'-difluoropropiophenone" involve complex chemical processes, leading to the creation of new molecules with potential applications in material science and medicinal chemistry. For example, the study by Satheeshkumar et al. (2017) discusses the synthesis and quantum chemical studies of molecules derived from dichlorobenzophenone, showcasing their photo-physical properties and chemical reactivity through DFT calculations and spectroscopic analysis (Satheeshkumar et al., 2017).
Optical and Dielectric Properties
- The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films were explored by Jang et al. (2007), indicating the significance of structural modifications in enhancing material properties for electronic applications (Jang et al., 2007).
Antipathogenic Activity
- New thiourea derivatives, including those with chlorophenyl and difluorophenyl groups, have been synthesized and evaluated for their antipathogenic activity, demonstrating significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Molecular Docking and Quantum Chemical Calculations
- Studies involving molecular docking and quantum chemical calculations of related compounds, as described by Viji et al. (2020), provide insights into the molecular interactions and potential biological activities of these molecules, paving the way for their application in drug design and other bioactive material developments (Viji et al., 2020).
Environmental Applications
- The oxidative transformation of antibacterial agents by manganese oxides, including compounds structurally related to "3-(3-Chlorophenyl)-3',5'-difluoropropiophenone", suggests their susceptibility to environmental degradation processes. This research can inform the development of strategies for mitigating the environmental impact of such compounds (Zhang & Huang, 2003).
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUJFXGDUONEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644455 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3',5'-difluoropropiophenone | |
CAS RN |
898787-46-7 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
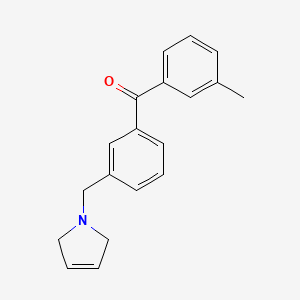
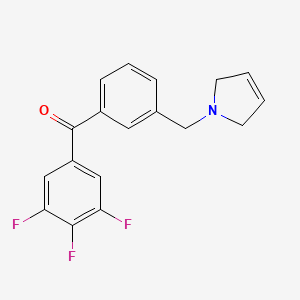
![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
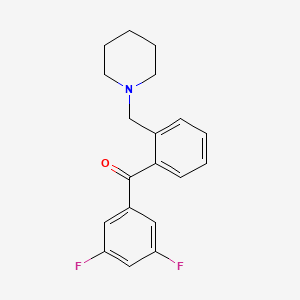
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
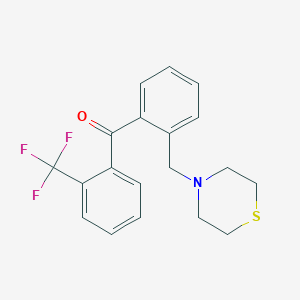
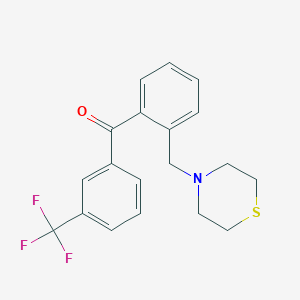
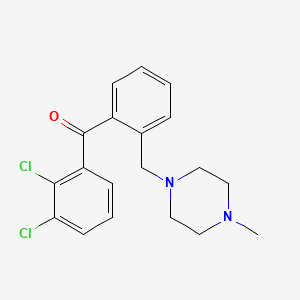
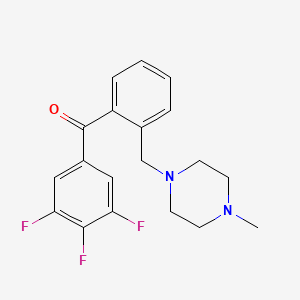

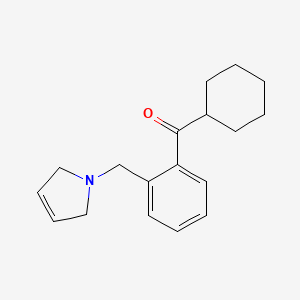
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)